2-Methoxy-3-methyl-5-phenylpyridine
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Overview
Description
2-Methoxy-3-methyl-5-phenylpyridine is an organic compound with the molecular formula C13H13NO It is a derivative of pyridine, characterized by the presence of a methoxy group at the 2-position, a methyl group at the 3-position, and a phenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-methyl-5-phenylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxypyridine, methyl iodide, and phenylboronic acid.
Reaction Conditions: The reaction conditions often include the use of a palladium catalyst, such as palladium acetate, in the presence of a base like potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Reaction Steps: The process involves a series of steps, including the formation of a palladium complex, oxidative addition, transmetalation, and reductive elimination, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-methyl-5-phenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
2-Methoxy-3-methyl-5-phenylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-methyl-5-phenylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-3-methylpyrazine: Similar in structure but with a pyrazine ring instead of pyridine.
2-Methoxy-3,5-dimethylpyrazine: Contains two methyl groups and a methoxy group on a pyrazine ring.
2-Methoxy-5-methyl-3-phenylpyridine: Similar structure with different substitution positions.
Uniqueness
2-Methoxy-3-methyl-5-phenylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of methoxy, methyl, and phenyl groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-methoxy-3-methyl-5-phenylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-8-12(9-14-13(10)15-2)11-6-4-3-5-7-11/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWQAUOCSJWZEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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